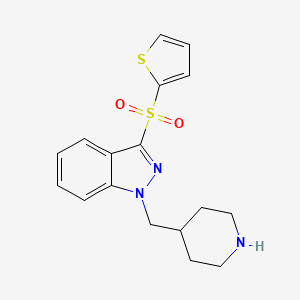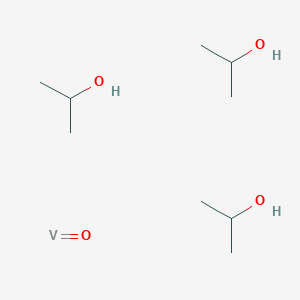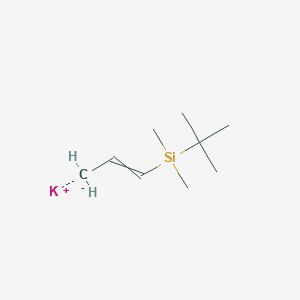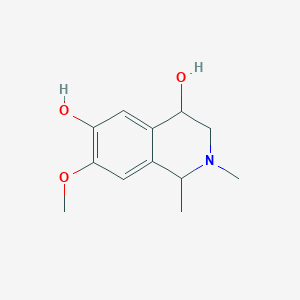![molecular formula C16H20N2O6 B12516385 4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) CAS No. 675617-33-1](/img/structure/B12516385.png)
4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-[エタン-1,2-ジイルビス(アザニジルメチレン)]ジ(ベンゼン-1,2,3-トリオール)は、エタン-1,2-ジイルビス(アザニジルメチレン)架橋によって接続された2つのベンゼン環を含む、そのユニークな構造を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
4,4'-[エタン-1,2-ジイルビス(アザニジルメチレン)]ジ(ベンゼン-1,2,3-トリオール)の合成は、通常、エタン-1,2-ジアミンとベンゼン-1,2,3-トリオールを制御された条件下で反応させることを含みます。反応は通常、エタノールまたはメタノールなどの適切な溶媒の存在下で行われ、目的生成物の生成を促進するために加熱が必要です。 反応条件(温度や反応時間など)は、化合物の高収率と高純度を実現するために最適化されています .
工業生産方法
工業的な設定では、この化合物の生産は、自動反応器と連続フロープロセスを使用した大規模合成を含む場合があります。 クロマトグラフィーや結晶化などの高度な精製技術の使用により、さまざまな用途に適した高純度の4,4'-[エタン-1,2-ジイルビス(アザニジルメチレン)]ジ(ベンゼン-1,2,3-トリオール)を製造することができます .
化学反応の分析
反応の種類
4,4'-[エタン-1,2-ジイルビス(アザニジルメチレン)]ジ(ベンゼン-1,2,3-トリオール)は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
一般的な試薬と条件
反応は通常、効率的に進行するために、特定の試薬と条件が必要です。 たとえば、酸化反応は酸性または塩基性条件を必要とする場合がありますが、還元反応はしばしば無水溶媒と不活性雰囲気を必要とします .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキノンを生成する場合がありますが、還元はアミンまたはアルコールを生成する場合があります .
科学研究アプリケーション
4,4'-[エタン-1,2-ジイルビス(アザニジルメチレン)]ジ(ベンゼン-1,2,3-トリオール)は、以下を含む幅広い科学研究アプリケーションを持っています。
化学: 配位化学において配位子として使用され、金属イオンと錯体を形成します。
生物学: 抗酸化剤としての可能性と生物分子との相互作用能力について調査されています。
医学: 抗炎症作用や抗癌作用などの潜在的な治療特性について探求されています。
科学的研究の応用
4,4’-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an antioxidant and its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
4,4'-[エタン-1,2-ジイルビス(アザニジルメチレン)]ジ(ベンゼン-1,2,3-トリオール)の作用機序は、分子標的と経路との相互作用に関与しています。この化合物は金属イオンと錯体を形成することができ、さまざまな生化学プロセスに影響を与える可能性があります。 さらに、その抗酸化特性により、フリーラジカルを捕捉し、細胞を酸化損傷から保護することができます .
類似化合物の比較
類似化合物
4,4'-[エタン-1,2-ジイルビス(アザニジルメチレン)]ジ(ベンゼン-1,2-ジオール): 構造は似ていますが、各ベンゼン環にヒドロキシル基が1つ欠けています。
4,4'-[プロパン-1,3-ジイルビス(アザニジルメチレン)]ジ(ベンゼン-1,2,3-トリオール): 構造は似ていますが、エタン架橋の代わりにプロパン架橋があります.
独自性
4,4'-[エタン-1,2-ジイルビス(アザニジルメチレン)]ジ(ベンゼン-1,2,3-トリオール)は、官能基の特定の配置と金属イオンと安定な錯体を形成する能力のためにユニークです。 この独自性は、科学研究と産業におけるさまざまなアプリケーションにとって価値があります .
類似化合物との比較
Similar Compounds
4,4’-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2-diol): Similar structure but lacks one hydroxyl group on each benzene ring.
4,4’-[Propane-1,3-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol): Similar structure but with a propane bridge instead of an ethane bridge.
Uniqueness
4,4’-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) is unique due to its specific arrangement of functional groups and its ability to form stable complexes with metal ions. This uniqueness makes it valuable for various applications in scientific research and industry .
特性
CAS番号 |
675617-33-1 |
|---|---|
分子式 |
C16H20N2O6 |
分子量 |
336.34 g/mol |
IUPAC名 |
4-[[2-[(2,3,4-trihydroxyphenyl)methylamino]ethylamino]methyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C16H20N2O6/c19-11-3-1-9(13(21)15(11)23)7-17-5-6-18-8-10-2-4-12(20)16(24)14(10)22/h1-4,17-24H,5-8H2 |
InChIキー |
GRVVFAIDMOIPOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CNCCNCC2=C(C(=C(C=C2)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)
![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)
![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)

![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)






